

Application Notes and Protocols for Long-Term TQJ230 (Pelacarsen) Treatment in Primates

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Compound of Interest

Compound Name: QP5038

Cat. No.: B12371517

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Disclaimer: Publicly available, detailed long-term treatment protocols for TQJ230 (pelacarsen) specifically in non-human primates (NHPs) are limited. The following application notes and protocols have been compiled from available information on pelacarsen's mechanism of action, data from human clinical trials, and general principles of antisense oligonucleotide (ASO) toxicology studies in primates. Researchers should adapt these guidelines based on their specific experimental needs and in consultation with institutional animal care and use committees.

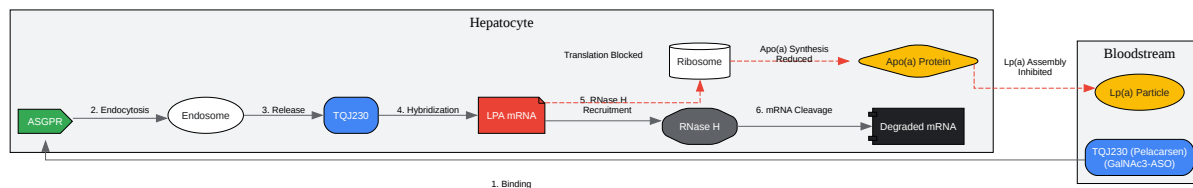
Introduction

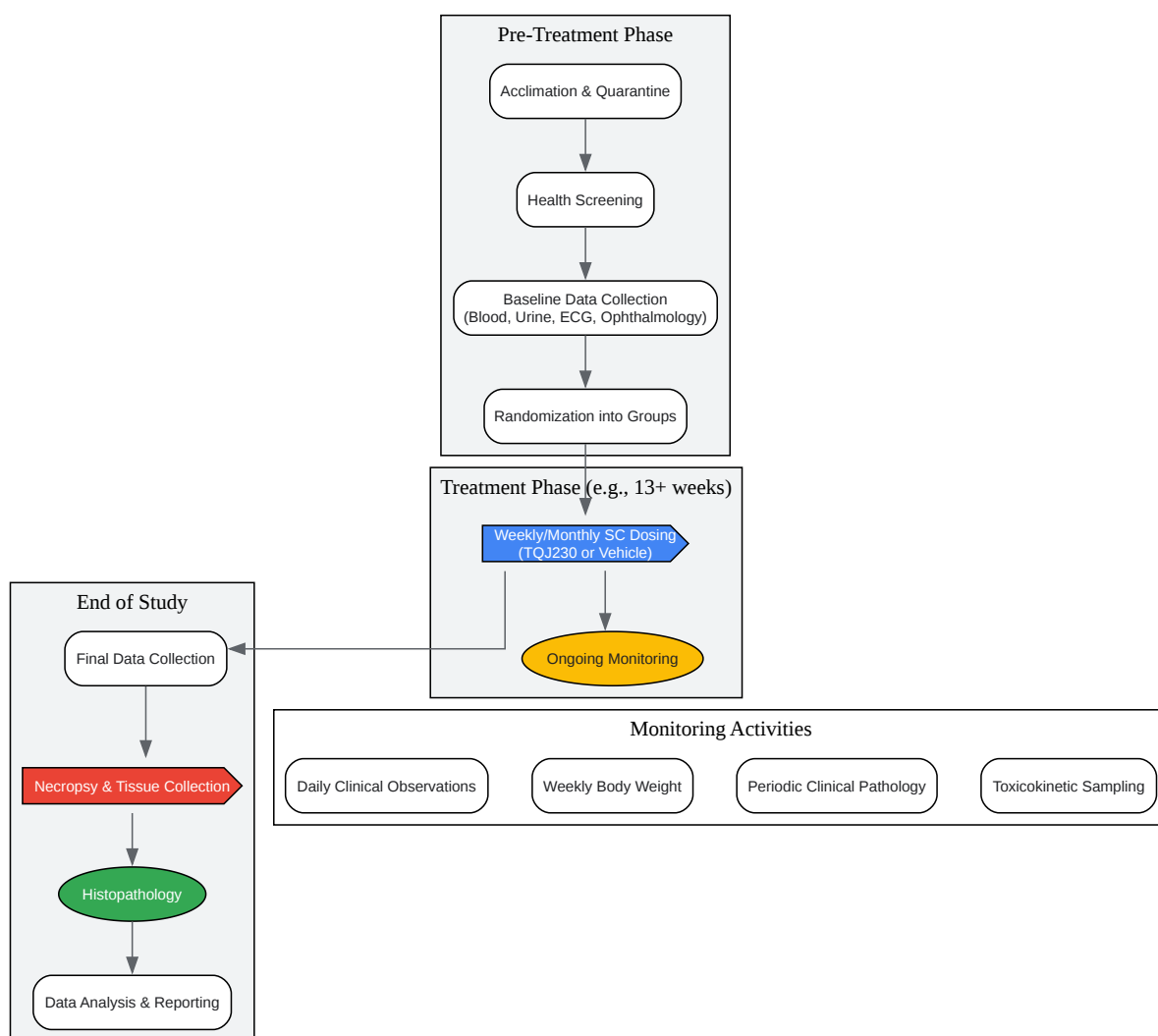
TQJ230, also known as pelacarsen, is a second-generation N-acetylgalactosamine (GalNAc3)-conjugated antisense oligonucleotide designed to reduce the synthesis of apolipoprotein(a) [apo(a)], a key component of lipoprotein(a) [Lp(a)].^{[1][2]} Elevated Lp(a) is a causal risk factor for cardiovascular disease.^[3] Pelacarsen is being developed as a therapeutic agent to lower plasma Lp(a) levels.^[1] These application notes provide a framework for conducting long-term studies of TQJ230 in primate models.

Mechanism of Action

Pelacarsen is a hepatocyte-directed ASO.^[3] The GalNAc3 ligand binds with high affinity to the asialoglycoprotein receptor (ASGPR) on the surface of hepatocytes, facilitating receptor-mediated endocytosis.^[2] Once inside the hepatocyte, pelacarsen binds to the messenger RNA (mRNA) of the LPA gene, which encodes for apo(a).^{[3][4]} This binding creates an RNA-DNA duplex that is a substrate for RNase H, an intracellular enzyme that cleaves the mRNA strand.

[1][4] The degradation of the LPA mRNA prevents its translation into apo(a) protein, thereby reducing the synthesis and secretion of Lp(a) particles from the liver.[3][4]





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References

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